TRPC5 Inhibitory Potency of N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide Versus GFB-8438
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide has been reported to inhibit the human TRPC5 channel with an IC50 value in the low nanomolar range when assessed by manual patch clamp electrophysiology in HEK293 cells expressing hTRPC5 [1]. In contrast, the well-characterized TRPC5 inhibitor GFB-8438 exhibits an IC50 of 0.18 µM (180 nM) against hTRPC5 under comparable electrophysiological conditions [2]. The structural divergence between the oxalamide scaffold of the target compound and the pyridazinone scaffold of GFB-8438 suggests that the observed potency difference may arise from distinct binding interactions within the TRPC5 channel pore or allosteric sites.
| Evidence Dimension | hTRPC5 channel inhibition (IC50, manual patch clamp) |
|---|---|
| Target Compound Data | IC50 reported in low nanomolar range (exact value pending publication) by manual patch clamp in HEK293 cells expressing hTRPC5 |
| Comparator Or Baseline | GFB-8438: IC50 = 0.18 µM (180 nM) against hTRPC5 by manual patch clamp in HEK293 cells |
| Quantified Difference | Apparent >10-fold greater potency for the target oxalamide compound compared to GFB-8438, based on available data ranges; precise fold difference requires published head-to-head data |
| Conditions | Manual patch clamp electrophysiology; HEK293 cells expressing human TRPC5; current amplitude measured between +80 mV and -80 mV after 3 min compound treatment |
Why This Matters
For procurement decisions, a lower IC50 translates to reduced compound consumption per experiment and potentially fewer off-target effects at working concentrations, but this must be weighed against selectivity data which remain unpublished for this specific compound.
- [1] BindingDB Entry: Inhibition of human TRPC5 channel expressed in HEK293 cells assessed as decrease in current amplitude treated for 3 min measured between +80 mV and -80 mV by manual patch clamp assay. ChEMBL_1908633 (CHEMBL4410991). View Source
- [2] Yu, M.; Ledeboer, M.W.; Daniels, M.H.; et al. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model. ACS Med. Chem. Lett. 2019, 10 (11), 1579–1585. View Source
